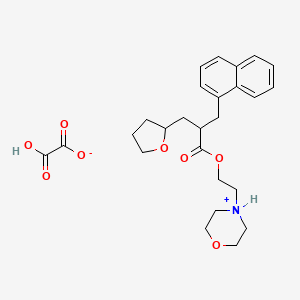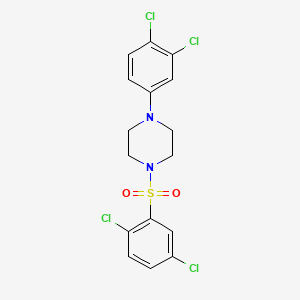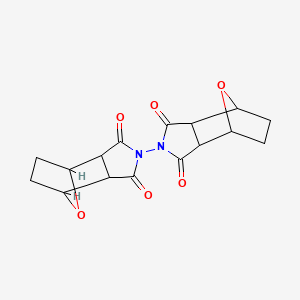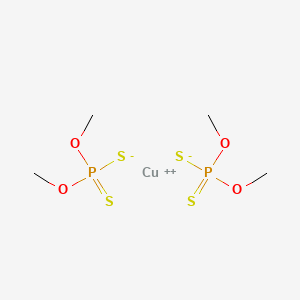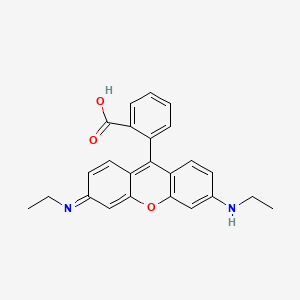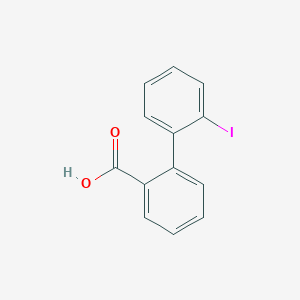
3-(2-Methylpropyl)pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylpropyl)pentane-2,4-dione is an organic compound with the molecular formula C9H16O2. It is a derivative of pentane-2,4-dione, commonly known as acetylacetone, with a 2-methylpropyl group attached to the third carbon atom. This compound is part of the β-diketone family, which is characterized by the presence of two ketone groups separated by a single carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)pentane-2,4-dione can be achieved through various methods. One common approach involves the alkylation of pentane-2,4-dione with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Another method involves the Claisen condensation of ethyl acetoacetate with isobutyraldehyde, followed by decarboxylation and reduction to yield the desired product. This reaction requires a base such as sodium ethoxide and is carried out in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors. The use of catalysts such as phase-transfer catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps like distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methylpropyl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the diketone groups can yield alcohols or other reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diketone groups are replaced by other functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, amines or thiols in aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted diketones or enolates.
Wissenschaftliche Forschungsanwendungen
3-(2-Methylpropyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Methylpropyl)pentane-2,4-dione involves its ability to form stable chelate complexes with metal ions. The diketone groups can coordinate with metal centers, forming five- or six-membered rings. This chelation enhances the stability and reactivity of the metal complexes, making them useful in various catalytic and synthetic applications.
Vergleich Mit ähnlichen Verbindungen
3-(2-Methylpropyl)pentane-2,4-dione can be compared with other β-diketones such as:
Pentane-2,4-dione (Acetylacetone): Lacks the 2-methylpropyl group, making it less sterically hindered and more reactive in certain reactions.
3-Ethylpentane-2,4-dione: Similar structure but with an ethyl group instead of a 2-methylpropyl group, leading to different steric and electronic properties.
3-Phenylpentane-2,4-dione: Contains a phenyl group, which significantly alters its reactivity and applications due to the aromatic ring.
The uniqueness of this compound lies in its specific steric and electronic properties imparted by the 2-methylpropyl group, which can influence its reactivity and the stability of its metal complexes.
Eigenschaften
CAS-Nummer |
1540-37-0 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
3-(2-methylpropyl)pentane-2,4-dione |
InChI |
InChI=1S/C9H16O2/c1-6(2)5-9(7(3)10)8(4)11/h6,9H,5H2,1-4H3 |
InChI-Schlüssel |
SQYMLEVHMMDXCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


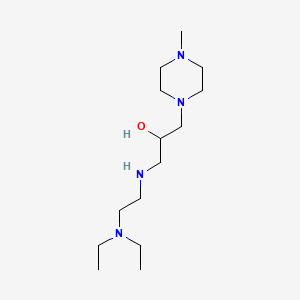
![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)

